
2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H15N3O and its molecular weight is 277.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Concise Synthetic Routes : Research has developed concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones, demonstrating the utility of cycloaddition reactions and condensation with hydrazine for accessing pharmacologically active pyridazinones. This approach highlights the versatility of alkynyl heterocycles as dipolarophiles in synthesizing analog compounds (Johnston et al., 2008).
Metal Complexation : Investigations into the complexation of iron(II) and cobalt(II) with tris-azinyl analogues of 2,2':6',2''-terpyridine have been conducted, revealing insights into the spin states and redox properties of these complexes. This research contributes to understanding the coordination chemistry of pyridazinone derivatives (Cook et al., 2013).
Microwave-Assisted Synthesis : The efficiency of microwave-assisted synthesis for creating 3,6-di(pyridin-2-yl)pyridazines has been demonstrated, providing a faster alternative to traditional methods. This technique also uncovered unexpected cycloadditions, offering new synthetic pathways for pyridazine derivatives (Hoogenboom et al., 2006).
Heterocyclic O-Aminonitriles Synthesis : Novel pathways to synthesize pyrazolo[3,4-d]-pyrimidines using o-aminonitriles have been explored, indicating significant chemical and pharmacological potential. This research contributes to the diversification of pyridazinone-based compounds and their applications (Al-Afaleq & Abubshait, 2001).
Crystal Structure Analysis : The detailed structural analysis of 4-Benzyl-6-p-tolylpyridazin-3(2H)-one provided insights into the molecular geometry and hydrogen bonding patterns, demonstrating the compound's non-planar arrangement and its implications for intermolecular interactions (Oubair et al., 2009).
Potential Pharmacological Activities
Antimicrobial Screening : Synthesis and microbial screening of 6-pyridin-4-yl-2, 3-dihydro-1Hpyridazin-4-one derivatives have indicated potential antimicrobial activities, underscoring the pharmaceutical relevance of these compounds (Javed et al., 2013).
Non-Linear Optical Properties and Anticancer Activity : Studies involving water-mediated synthesis of pyridazinone derivatives have examined their non-linear optical properties and potential anticancer activity through computational chemistry methods, including molecular docking, highlighting their therapeutic prospects (Jayarajan et al., 2019).
Eigenschaften
IUPAC Name |
6-(2-methylphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13-4-2-3-5-15(13)16-6-7-17(21)20(19-16)12-14-8-10-18-11-9-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTANIUZZIUCJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
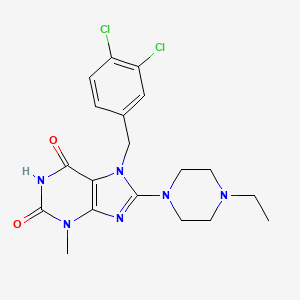

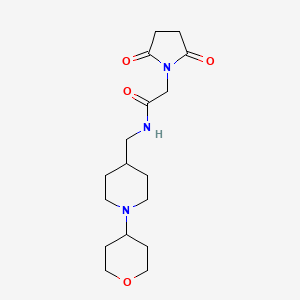
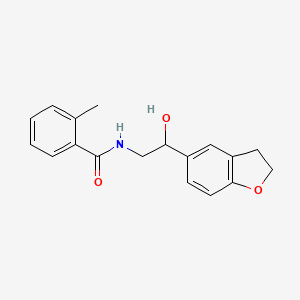
![2-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2636357.png)
![N-[(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2636358.png)
![6-(2,3-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2636359.png)
![N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2636364.png)
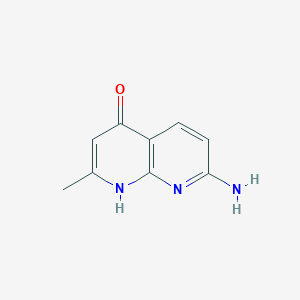
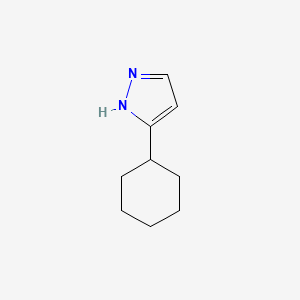


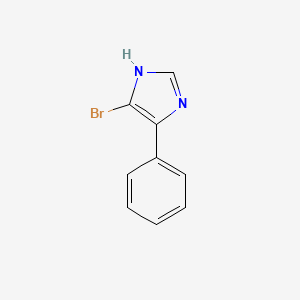
![4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2636374.png)
